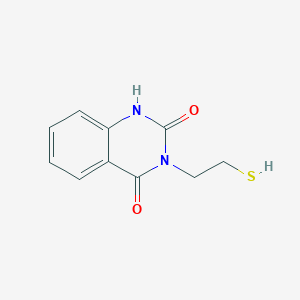

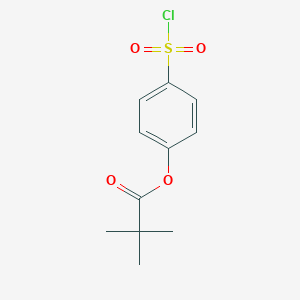

4-(Chlorosulfonyl)phenyl pivalate

Vue d'ensemble

Description

Synthesis Analysis

While the synthesis of 4-(Chlorosulfonyl)phenyl pivalate is not explicitly described, the papers do discuss related compounds. For instance, the synthesis of a novel catechol derivative is mentioned, which involves the use of chlorophenol as a precursor . This suggests that chlorophenol derivatives can be functionalized further, which could be relevant for the synthesis of 4-(Chlorosulfonyl)phenyl pivalate.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Chlorosulfonyl)phenyl pivalate has been analyzed using techniques such as FT-IR and FT-Raman spectroscopy, as well as density functional theory (DFT) calculations . These methods can provide detailed information on the vibrational wavenumbers and predict infrared intensities and Raman activities, which are crucial for understanding the molecular structure of such compounds.

Chemical Reactions Analysis

The reactivity of phenyl chlorosulfate, a compound that shares a functional group with 4-(Chlorosulfonyl)phenyl pivalate, has been studied in reactions with aldohexopyranose derivatives . The study shows that phenyl chlorosulfate can undergo regioselective substitution and form cyclic sulfate rings under certain conditions. This information could be extrapolated to predict the reactivity of the chlorosulfonyl group in 4-(Chlorosulfonyl)phenyl pivalate.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Chlorosulfonyl)phenyl pivalate can be inferred from the properties of related compounds. For example, the electrochemical behavior of 4-chlorophenol, which is structurally similar to the chlorophenyl part of 4-(Chlorosulfonyl)phenyl pivalate, has been studied using a nanostructure modified sensor . Such studies can provide insights into the electrochemical properties and detection limits of chlorophenol derivatives.

Applications De Recherche Scientifique

Autocatalysis in C-H Bond Activation

4-(Chlorosulfonyl)phenyl pivalate is involved in autocatalysis for C-H bond activation by ruthenium(II) complexes in catalytic arylation of functional arenes. This process is enhanced by carboxylic acid coproducts and water, indicating its utility in complex chemical transformations (Ferrer Flegeau et al., 2011).

Nickel-Catalyzed Phosphorylation

The compound is used in nickel-catalyzed phosphorylation of phenol derivatives with P(O)-H compounds via C-O/P-H cross-coupling. This process yields aryl phosphonates and aryl phosphine oxides, demonstrating its role in facilitating important chemical reactions (Yang et al., 2016).

Palladium-Catalyzed Arylation

Pivalic acid, a component of 4-(Chlorosulfonyl)phenyl pivalate, is crucial in palladium-catalyzed benzene arylation, acting as a proton shuttle and a key element in catalyst design. This showcases its importance in facilitating complex chemical processes (Lafrance & Fagnou, 2006).

Heterometallic Coordination Polymers

4-(Chlorosulfonyl)phenyl pivalate is instrumental in forming heterometallic coordination polymers with diverse topologies and properties like sorption and catalytic activities. This highlights its role in the creation of advanced materials with specific functions (Sotnik et al., 2015).

SNAr Reactions

It's used in pivalic acid-mediated SNAr reactions of 2-methylthio-4-pyrimidinones, facilitating the production of functionalized pyrimidines and pyrimidinones. This application underlines its utility in synthetic organic chemistry (Maddess & Carter, 2012).

Cross-Coupling Reactions

4-(Chlorosulfonyl)phenyl pivalate is crucial in the first cross-coupling of acylated phenol derivatives. This demonstrates its significance in complex chemical syntheses, expanding the scope of potential chemical transformations (Quasdorf, Tian, & Garg, 2008).

Synthesis of Lanthanide Pivalates

In the synthesis of lanthanide pivalates, 4-(Chlorosulfonyl)phenyl pivalate is used to create structures with significant magnetic and luminescence properties. This application is key in the development of advanced materials for various technological applications (Fomina et al., 2012).

Silylations of Propargyl and Allyl Pivalates

The compound plays a role in the regioselective preparation of phenylpropargylsilanes and phenylallylsilanes, indicating its utility in organosilicon chemistry and materials science (Zhang et al., 2021).

Sodium Pivalate Treatment

Sodium pivalate, related to 4-(Chlorosulfonyl)phenyl pivalate, affects tissue carnitines and enhances ketosis in biological studies, indicating its potential biomedical applications (Bianchi & Davis, 1991).

Safety And Hazards

Propriétés

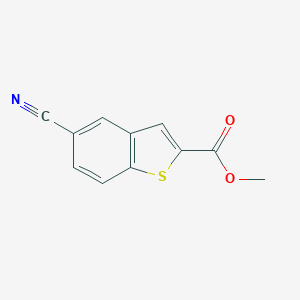

IUPAC Name |

(4-chlorosulfonylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4S/c1-11(2,3)10(13)16-8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRSTUAZWZWGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451851 | |

| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chlorosulfonyl)phenyl pivalate | |

CAS RN |

150374-99-5 | |

| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)